molecular formula C28H24N2O5S B12163981 prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12163981
M. Wt: 500.6 g/mol
InChI Key: NKUALRRNJAQPLL-GVWDBFSNSA-N
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Description

Prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the thiazolo[3,2-a]pyrimidine core, followed by functional group modifications to introduce the acetyloxy and phenylprop-2-en-1-ylidene groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different functional groups.

    Phenylprop-2-en-1-ylidene derivatives: Compounds with similar side chains but different core structures.

Uniqueness

Prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds .

Biological Activity

Prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

  • Thiazolo-pyrimidine core : This structure is known for various biological activities, including antimicrobial and anticancer properties.
  • Acetyloxy and phenyl substituents : These groups may enhance the lipophilicity and bioavailability of the compound.

The biological activity of this compound is thought to arise from several mechanisms:

  • Antioxidant Activity : Compounds with thiazole and pyrimidine rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of thiazolo-pyrimidines can inhibit bacterial growth, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : The compound may interact with specific molecular targets involved in cancer progression. For example, it could inhibit enzymes such as topoisomerase or affect signal transduction pathways associated with cell proliferation.

Biological Activity Data

A summary of biological activities reported in various studies is presented in the following table:

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of Staphylococcus aureus growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of topoisomerase

1. Antimicrobial Activity

In a study investigating the antimicrobial properties of thiazolo-pyrimidine derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

2. Anticancer Research

A series of experiments evaluated the anticancer effects of this compound on various human cancer cell lines. Results indicated that it effectively induced apoptosis in HepG2 liver cancer cells through the activation of caspase pathways. This suggests that the compound could serve as a lead for developing novel anticancer therapies .

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

prop-2-enyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O5S/c1-4-17-34-27(33)24-18(2)29-28-30(25(24)21-13-15-22(16-14-21)35-19(3)31)26(32)23(36-28)12-8-11-20-9-6-5-7-10-20/h4-16,25H,1,17H2,2-3H3/b11-8+,23-12-

InChI Key

NKUALRRNJAQPLL-GVWDBFSNSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C

Origin of Product

United States

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